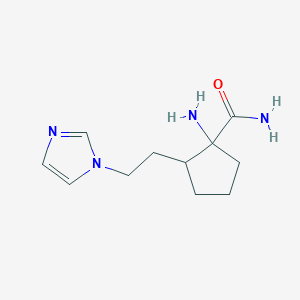
2-(2-(1h-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide is a synthetic compound that features an imidazole ring, a cyclopentane ring, and an amide group The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization with formaldehyde.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a Diels-Alder reaction between a diene and a dienophile.
Amidation: The final step involves the formation of the amide bond by reacting the amine group with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used as reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: N-oxide derivatives of the imidazole ring.
Reduction: Primary amines from the reduction of the amide group.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors that interact with the imidazole ring.
Pharmacology: It can be studied for its potential as an antimicrobial, antifungal, or anticancer agent.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biology: It can be used as a probe to study biological processes involving imidazole-containing compounds.
Mechanism of Action
The mechanism of action of 2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. The compound can also interact with nucleic acids, proteins, or other biomolecules, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: An antimicrobial agent with a similar imidazole ring structure.
Clotrimazole: An antifungal agent with an imidazole ring.
Histidine: An amino acid containing an imidazole ring, important in biological systems.
Uniqueness
2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide is unique due to the presence of both the imidazole and cyclopentane rings, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
1-amino-2-(2-imidazol-1-ylethyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C11H18N4O/c12-10(16)11(13)4-1-2-9(11)3-6-15-7-5-14-8-15/h5,7-9H,1-4,6,13H2,(H2,12,16) |
InChI Key |
DAUUCBGDDDJHMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)(C(=O)N)N)CCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















